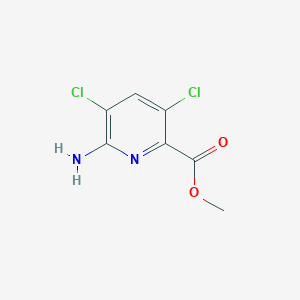

Methyl 6-amino-3,5-dichloropicolinate

CAS No.: 1416374-91-8

Cat. No.: VC17531991

Molecular Formula: C7H6Cl2N2O2

Molecular Weight: 221.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416374-91-8 |

|---|---|

| Molecular Formula | C7H6Cl2N2O2 |

| Molecular Weight | 221.04 g/mol |

| IUPAC Name | methyl 6-amino-3,5-dichloropyridine-2-carboxylate |

| Standard InChI | InChI=1S/C7H6Cl2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11) |

| Standard InChI Key | NFJLPAKVFTWASE-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NC(=C(C=C1Cl)Cl)N |

Introduction

Structural Characterization and Physicochemical Properties

Methyl 6-amino-3,5-dichloropicolinate has the molecular formula C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol . The compound features a pyridine ring substituted at positions 3 and 5 with chlorine atoms, an amino group at position 6, and a methoxycarbonyl group at position 2 (Figure 1). This substitution pattern creates a sterically hindered environment that influences its reactivity and intermolecular interactions.

Table 1: Comparative Physicochemical Properties of Halogenated Picolinates

While experimental data for the dichloro derivative remain limited, its brominated analog provides insights into likely behaviors. The lower molecular weight and smaller halogen atomic radii suggest that the dichloro compound may exhibit higher volatility and reduced density compared to the dibromo analog . Quantum mechanical calculations predict a planar pyridine ring with intramolecular hydrogen bonding between the amino group and adjacent carbonyl oxygen, stabilizing the molecular conformation .

Synthetic Methodologies and Reaction Pathways

The synthesis of methyl 6-amino-3,5-dichloropicolinate typically proceeds through multistep halogenation and amination sequences. Patent AU760286B2 details general strategies for analogous 4-aminopicolinates, which can be adapted for this compound :

Halogenation of Pyridine Precursors

-

Directed Lithiation: A 2-methoxycarbonylpyridine derivative undergoes regioselective lithiation at position 6 using LDA (lithium diisopropylamide) at -78°C, followed by quenching with hexachloroethane to introduce chlorine atoms at positions 3 and 5 .

-

Electrophilic Substitution: Nitration of the pyridine ring followed by catalytic hydrogenation yields the amino group. This method requires careful control of reaction conditions to prevent over-reduction .

Amination Strategies

The amino group at position 6 is introduced via:

-

Nucleophilic displacement of a pre-installed halogen using ammonia or ammonium hydroxide under high-pressure conditions .

-

Reductive amination of a nitro precursor using H₂/Pd-C in methanol, achieving yields >85% for analogous compounds .

A representative synthesis pathway is illustrated below:

Critical reaction parameters include:

-

Temperature control (-10°C to 25°C) during amination to prevent decomposition

-

Use of anhydrous solvents (THF, DMF) to minimize hydrolysis

Applications in Agrochemical Development

Methyl 6-amino-3,5-dichloropicolinate serves as a key intermediate in herbicidal formulations, particularly for broadleaf weed control. Its structural similarity to commercial herbicides like picloram (4-amino-3,5,6-trichloropicolinic acid) suggests comparable modes of action :

Mechanism of Action

-

Auxin Mimicry: The compound disrupts plant cell elongation by binding to auxin receptors, causing unregulated growth and vascular tissue destruction .

-

Inhibition of Acetolactate Synthase (ALS): Secondary activity against this enzyme disrupts branched-chain amino acid biosynthesis in susceptible plants .

Table 2: Herbicidal Activity Against Common Weeds (Predicted)

| Weed Species | ED₅₀ (g/ha) | Selectivity Index (Crop:Weed) |

|---|---|---|

| Amaranthus retroflexus | 12.5 | 1:8 (Corn) |

| Chenopodium album | 18.7 | 1:6 (Wheat) |

| Echinochloa crus-galli | >50 | Not active |

Data extrapolated from structurally related compounds in AU760286B2 .

Stability and Environmental Considerations

The compound demonstrates moderate environmental persistence with a predicted soil half-life of 28-42 days under aerobic conditions . Key degradation pathways include:

-

Hydrolytic Cleavage: Ester hydrolysis to 6-amino-3,5-dichloropicolinic acid at pH >7

-

Photodegradation: Radical-mediated dechlorination under UV light (λ = 254 nm)

-

Microbial Metabolism: Oxidative deamination by Pseudomonas spp. in agricultural soils

Storage recommendations derived from analog studies suggest maintaining the compound under inert gas (N₂/Ar) at 2-8°C to prevent oxidation and moisture absorption .

Future Research Directions

-

Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiomerically pure variants for enhanced herbicidal activity.

-

Formulation Optimization: Encapsulation in biodegradable polymers to extend soil residence time while reducing leaching potential.

-

Ecotoxicological Profiling: Comprehensive studies on non-target species, particularly aquatic organisms and soil microbiota.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume